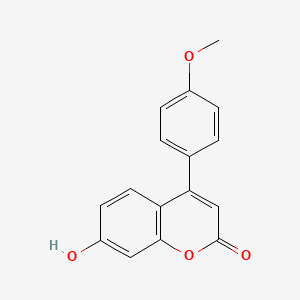

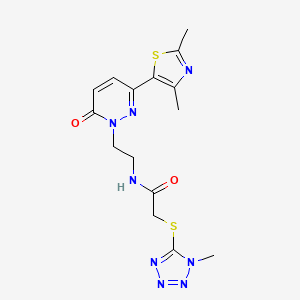

![molecular formula C25H20N2O2 B3019704 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-40-4](/img/structure/B3019704.png)

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the treatment of 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles with various reagents to yield different products. For instance, when these carbazoles are treated with guanidine nitrate, 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimido[4,5-a]carbazoles are formed. Another pathway includes the reaction with diazotized p-toluidine under Japp-Klingemann conditions, which produces 4'-methyl-1-oxo-2-phenylhydrazono-1,2,3,4-tetrahydrocarbazoles. These can further undergo cyclization using Kent's reagent to yield 6,12-dihydro-2-methyl-6-oxo-bisindolo[1,2-b:5,4-b']cyclohexanones .

Molecular Structure Analysis

The molecular structure of the compounds synthesized from 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles is complex and includes various functional groups. The presence of a pyrimido[4,5-a]carbazole moiety or a bisindolo[1,2-b:5,4-b']cyclohexanone structure indicates a polycyclic system with multiple rings. These structures are likely to exhibit interesting electronic and spatial properties due to their extended conjugation and potential for intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these carbazole derivatives are multi-step and involve the formation of intermediates such as phenylhydrazono compounds. The use of diazotized p-toluidine and subsequent cyclization indicates a mechanism that involves the formation of azo compounds followed by ring closure. The reactions are likely to be sensitive to conditions such as pH, temperature, and the presence of catalytic or stoichiometric amounts of acids or bases .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one are not detailed in the provided papers, we can infer that the synthesized carbazole derivatives would exhibit properties influenced by their molecular structure. The presence of aromatic systems and heteroatoms would affect their electronic properties, making them potentially useful for applications requiring fluorescence. For example, 2-(9-Carbazole)-ethyl-chloroformate (CEOC), a related compound, has been used for the pre-column fluorescence labeling of phenols, indicating that carbazole derivatives can be designed to react under specific conditions to form stable derivatives suitable for analytical applications such as high-performance liquid chromatography .

作用機序

The mechanism of action of such compounds can be diverse and depends on their specific structure and functional groups. For example, a similar compound, 2-[(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA), was found to have significant antimicrobial activity against various microorganisms .

Safety and Hazards

将来の方向性

The future directions for research on such compounds could include further exploration of their potential applications in various fields, such as medicine, hygiene, and hospital . For instance, the compound MMINA showed a high binding affinity for E. coli, making it effective as an antibacterial agent .

特性

IUPAC Name |

(2E)-2-[(3-phenoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-25-17(13-14-22-21-11-4-5-12-23(21)27-24(22)25)16-26-18-7-6-10-20(15-18)29-19-8-2-1-3-9-19/h1-12,15-16,26-27H,13-14H2/b17-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLSKGXSGCWSY-WUKNDPDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CNC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/NC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

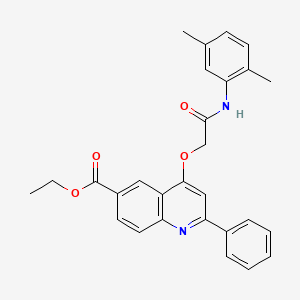

![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)

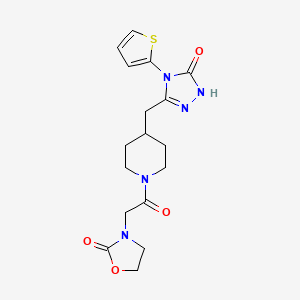

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)

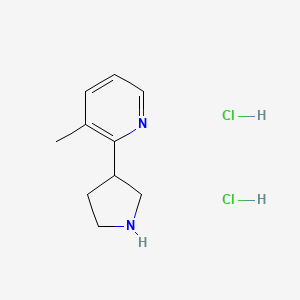

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)